molecular formula C8H5F7O B6326335 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone CAS No. 18448-22-1

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone

Cat. No.: B6326335
CAS No.: 18448-22-1
M. Wt: 250.11 g/mol
InChI Key: LBHYSZIIZWYYMT-UHFFFAOYSA-N
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Description

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone is a fascinating chemical compound with a unique structure that includes an allyl group and multiple fluorine atoms. This compound is known for its diverse scientific applications and potential in groundbreaking research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone typically involves the introduction of the allyl group to a fluorinated cyclopentanone precursor. One common method includes the reaction of a fluorinated cyclopentanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like allyl chloride and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone has numerous scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with unique properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone involves its interaction with various molecular targets and pathways. The presence of the allyl group and multiple fluorine atoms can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can lead to the modulation of biological processes and the potential therapeutic effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Allyl-2,3,3,4,4,5,5-octafluorocyclopentanone
  • 2-Allyl-2,3,3,4,4,5,5-hexafluorocyclopentanone

Uniqueness

2-Allyl-2,3,3,4,4,5,5-heptafluorocyclopentanone is unique due to its specific fluorination pattern and the presence of the allyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-prop-2-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7O/c1-2-3-5(9)4(16)6(10,11)8(14,15)7(5,12)13/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHYSZIIZWYYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)C(C(C1(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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